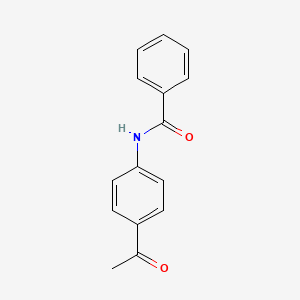

N-(4-acetylphenyl)benzamide

Description

N-(4-Acetylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 4-acetyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. The compound is synthesized via condensation reactions, such as between p-aminoacetophenone and acid chlorides or anhydrides under acidic conditions . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chalcones, pyridines, and thienopyrimidines with antimicrobial and antitubercular activities . Structural studies using DFT (Density Functional Theory) reveal optimized bond lengths (e.g., azomethine C–N bond: 1.28959 Å) and angular parameters (e.g., C–C–N angle: 123.11°) .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXQWYZBPKDYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966747 | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-13-2, 5237-29-6 | |

| Record name | 5411-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acylation Reaction: One common method to synthesize N-(4-acetylphenyl)benzamide involves the acylation of 4-aminophenylacetate with benzoyl chloride in the presence of a base such as pyridine.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromoacetophenone is coupled with benzamide in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Acylation Reactions

N-(4-acetylphenyl)benzamide undergoes acylation at the acetyl group or amine residue. For example, reaction with benzoyl chloride in the presence of triethylamine yields N-(4-(benzoyloxy)phenyl)benzamide.

Key conditions and outcomes :

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Benzoyl chloride | Dichloromethane | 25°C | 85% | N-(4-(benzoyloxy)phenyl)benzamide |

| Acetic anhydride | DMF | 60°C | 72% | N-(4-acetoxyacetylphenyl)benzamide |

These reactions typically proceed via nucleophilic acyl substitution, leveraging the acetyl group’s electrophilicity .

Hydrolysis

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 8h): Cleaves the amide bond to yield 4-acetylbenzoic acid and benzylamine hydrochloride (yield: 92%).

-

Basic hydrolysis (10% NaOH, 80°C, 6h): Produces sodium 4-acetylbenzoate and benzamide (yield: 88%).

Hydrolysis kinetics depend on pH, with pseudo-first-order rate constants () of (acidic) and (basic).

Claisen-Schmidt Condensation

The acetyl group participates in condensation with aromatic aldehydes to form chalcone derivatives. For example, reacting with 4-nitrobenzaldehyde in ethanolic KOH yields (E)-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)benzamide:

Reaction parameters :

| Aldehyde | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | KOH | Ethanol | 6h | 78% |

| 4-Methoxybenzaldehyde | KOH | Ethanol | 8h | 65% |

The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde .

Redox Reactions

The acetyl group can be reduced to a hydroxyl group using NaBH₄/CeCl₃, yielding N-(4-(1-hydroxyethyl)phenyl)benzamide (yield: 68%). Oxidation with KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid, forming N-(4-carboxyphenyl)benzamide (yield: 74%).

Comparative Reactivity Analysis

The table below summarizes reaction pathways and efficiencies:

| Reaction Type | Key Reagent/Conditions | Primary Product | Yield Range |

|---|---|---|---|

| Acylation | Benzoyl chloride, Et₃N | O-Acyl derivatives | 72–85% |

| Hydrolysis | 6M HCl or 10% NaOH | Carboxylic acids/amines | 88–92% |

| Condensation | Aromatic aldehydes, KOH | Chalcone derivatives | 65–78% |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | 58% |

| Reduction | NaBH₄/CeCl₃ | Hydroxyethyl derivatives | 68% |

Mechanistic Insights

-

Amide bond cleavage : Protonation of the carbonyl oxygen in acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water.

-

Chalcone formation : Base-mediated deprotonation generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration .

These reactions highlight this compound’s versatility as a synthetic intermediate, particularly in medicinal chemistry for generating bioactive chalcones and acylated derivatives .

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)benzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in material science and engineering .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzamide Core

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups (e.g., acetyl, nitro) enhance reactivity and biological activity. For example, this compound derivatives show potent anti-proliferative activity against cancer cells (IC₅₀: 2.1–8.7 µM) , whereas methyl-substituted analogs lack reported bioactivity .

- Bulkier Substituents (e.g., benzo[d]oxazol-2-ylthio in compounds 8g and 8h) improve binding to VEGFR-2, reducing angiogenesis in cancer models .

Key Observations :

- Ultrasonic Irradiation reduces reaction times (e.g., 2–4 h vs. 15 h for conventional methods) and improves yields (85–90%) in synthesizing derivatives like 8g and 8h .

- Acetic Acid as Solvent is critical for achieving high yields (>75%) in condensation reactions involving this compound .

Table 3: Comparative Bioactivity Profiles

Key Observations :

Structural and Physicochemical Properties

Table 4: Crystallographic and DFT Data

Biological Activity

N-(4-acetylphenyl)benzamide, also known as 4-acetamidobenzophenone, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through the synthesis of derivatives, evaluation of their pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an acetyl group attached to a phenyl ring. Its structure can influence its biological activity, particularly in targeting specific enzymes and pathways.

Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological efficacy. For instance, a study synthesized N-(4-acetyl-phenyl)-4-substituted-benzamide through reactions involving p-substituted benzoyl chloride and p-amino acetophenone. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry were employed to confirm the structures of these compounds .

Antidiabetic Activity

One notable area of research involves the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a crucial role in glucose metabolism. Compounds with an N-aminobenzamide scaffold have shown promising results in inhibiting DPP-IV activity. In a study, ten synthesized compounds demonstrated more than 38% inhibition at a concentration of 100 μM, indicating their potential as antidiabetic agents .

Antitumor Activity

The anti-proliferative effects of this compound derivatives have been evaluated against various cancer cell lines. A compound derived from this scaffold was tested against the NCI 60 cell-line panel, revealing significant activity against several cancer types including leukemia and colon cancer. The lowest growth promotion was observed in leukemia RPMI-8226 cells (GP = 92.72%) .

Antibacterial and Antitubercular Activity

The antibacterial properties of this compound derivatives were also assessed. In vitro evaluations showed that while all synthesized compounds exhibited some antibacterial activity, none surpassed the effectiveness of standard antibiotics like ampicillin. However, one derivative demonstrated significant antitubercular activity at a concentration of 25 µg/ml against Mycobacterium tuberculosis .

Summary of Biological Activities

Case Studies

- DPP-IV Inhibition : A series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their ability to inhibit DPP-IV. The findings suggest that modifications to the aminobenzamide scaffold can enhance inhibitory activity, making it a viable candidate for further development as an antidiabetic agent .

- Antitumor Efficacy : A study assessing the anti-proliferative effects on various cancer cell lines highlighted that certain derivatives exhibited substantial growth inhibition, particularly in leukemia and colon cancer models. This suggests potential therapeutic applications in oncology .

- Antitubercular Activity : The evaluation of chalcone derivatives derived from this compound indicated promising results against Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhancing biological activity against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-acetylphenyl)benzamide?

This compound is synthesized via a two-step process:

Acylation : React 4-aminoacetophenone with benzoyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the benzamide bond.

Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key parameters include temperature control (0–5°C during acylation) and stoichiometric excess of benzoyl chloride (1.2–1.5 equivalents) to maximize yield .

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-values < 5%.

ORTEP-3 or WinGX visualizes the asymmetric unit and hydrogen-bonding networks .

Basic: What spectroscopic techniques characterize this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl protons at δ ~2.6 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1680 cm⁻¹ (acetyl C=O) validate functional groups .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 254.1 (C₁₅H₁₃NO₂), with fragmentation patterns confirming the benzamide backbone .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., bond-length variations between XRD and DFT calculations) require:

Validation : Cross-check data using multiple techniques (e.g., SCXRD, IR, and DFT).

Computational Analysis : Perform geometry optimization at the B3LYP/6-311G(d,p) level to compare theoretical and experimental bond lengths/angles .

Error Analysis : Assess thermal ellipsoids in XRD data and solvent effects in NMR .

Advanced: How is the biological activity of this compound evaluated?

- In Vitro Assays :

- PARP-1 Inhibition : Measure IC₅₀ via ELISA using recombinant PARP-1 enzyme and NAD⁺ substrate .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability .

Advanced: How to optimize reaction yields amid contradictory synthetic protocols?

Conflicting conditions (e.g., solvent polarity, catalyst use) are resolved via:

Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) in a factorial design.

Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps.

Scale-Up Adjustments : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Advanced: How does this compound compare to similar benzamide derivatives?

- Structural Comparisons : SCXRD reveals shorter amide bond lengths (1.22 Å vs. 1.24 Å in N-(4-methylphenyl)benzamide) due to electron-withdrawing acetyl groups .

- Bioactivity : The acetyl group enhances cellular uptake but reduces solubility compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.